Aripiprazole

Catalog No.
S519326
CAS No.
129722-12-9
M.F
C₂₃H₂₇Cl₂N₃O₂
M. Wt
448.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aripiprazole

CAS Number

129722-12-9

Product Name

Aripiprazole

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C₂₃H₂₇Cl₂N₃O₂

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)

InChI Key

CEUORZQYGODEFX-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Solubility

0.00001%
In water, 0.045 mg/L at 25 °C (est)
<0.3 [ug/mL]

Synonyms

7-(4-(4-(2,3-dichlorophenyl)-1-piperazinyl)butyloxy)-3,4-dihydro-2(1H)-quinolinone, Abilify, Aripiprazol, aripiprazole, OPC 14597, OPC-14597

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Schizophrenia and Bipolar Disorder:

  • Efficacy and tolerability: Aripiprazole is approved for treating schizophrenia and bipolar disorder. Research has shown its effectiveness in managing positive and negative symptoms of schizophrenia [] and manic and depressive episodes in bipolar disorder [].
  • Mechanism of action: Aripiprazole's unique mechanism involves partial agonism at dopamine D2 and serotonin 5HT1A receptors, potentially contributing to its efficacy and reduced side effects compared to older antipsychotics [].

Other Psychiatric Conditions:

  • Autism Spectrum Disorder (ASD): Studies are investigating aripiprazole's potential to manage irritability in ASD, with some showing promising results []. However, more research is needed to confirm its effectiveness and long-term safety in this population.
  • Major Depressive Disorder (MDD): Aripiprazole is approved as an adjunctive therapy for treatment-resistant MDD, but its efficacy remains under debate, with some studies showing mixed results [].

Neurological Disorders:

  • Tardive Dyskinesia (TD): Aripiprazole is being explored as a potential treatment for TD, a movement disorder sometimes caused by long-term antipsychotic use. Early studies suggest it may improve TD symptoms in some patients [], but further research is ongoing.
  • Tourette Syndrome: Aripiprazole is approved for treating Tourette's, with research demonstrating its effectiveness in reducing tics and improving quality of life [].

Other Areas of Research:

  • Aripiprazole is being investigated in other areas, including anxiety disorders, substance use disorders, and cognitive impairment. However, these applications are still under preliminary research, and more evidence is needed before definitive conclusions can be drawn.

Purity

> 98%

Physical Description

Solid

Color/Form

Colorless, flake crystals from ethanol

XLogP3

4.6

Boiling Point

139.0-139.5 °C

LogP

log Kow = 5.30 (est)

Appearance

Solid powder

Melting Point

137-140

UNII

82VFR53I78

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 17 notifications to the ECHA C&L Inventory.;
H301 (90.8%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Aripiprazole is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Aripiprazole is indicated for manic and mixed episodes associated with bipolar I disorder, irritability associated with autism spectrum disorder, treatment of schizophrenia, treatment of Tourette's disorder, and as an adjunctive treatment of major depressive disorder[Label]. An injectable formulation of aripiprazole is indicated for agitation associated with schizophrenia or bipolar mania[Label].
FDA Label
Aripiprazole Accord is indicated for the treatment of schizophrenia in adults and in adolescents aged 15 years and older., Aripiprazole Accord is indicated for the treatment of moderate to severe manic episodes in Bipolar I Disorder and for the prevention of a new manic episode in adults who experienced predominantly manic episodes and whose manic episodes responded to aripiprazole treatment., Aripiprazole Accord is indicated for the treatment up to 12 weeks of moderate to severe manic episodes in Bipolar I Disorder in adolescents aged 13 years and older.,
Aripiprazole Mylan Pharma is indicated for the treatment of schizophrenia in adults and in adolescents aged 15 years and older.Aripiprazole Mylan Pharma is indicated for the treatment of moderate to severe manic episodes in Bipolar I Disorder and for the prevention of a new manic episode in adults who experienced predominantly manic episodes and whose manic episodes responded to aripiprazole treatment.Aripiprazole Mylan Pharma is indicated for the treatment up to 12 weeks of moderate to severe manic episodes in Bipolar I Disorder in adolescents aged 13 years and older.
Abilify is indicated for the treatment of schizophrenia in adults and in adolescents aged 15 years and older., Abilify is indicated for the treatment of moderate to severe manic episodes in Bipolar I Disorder and for the prevention of a new manic episode in adults who experienced predominantly manic episodes and whose manic episodes responded to aripiprazole treatment., Abilify is indicated for the treatment up to 12 weeks of moderate to severe manic episodes in Bipolar I Disorder in adolescents aged 13 years and older.,
Aripiprazole Zentiva is indicated for the treatment of schizophrenia in adults and in adolescents aged 15 years and older.Aripiprazole Zentiva is indicated for the treatment of moderate to severe manic episodes in Bipolar I Disorder and for the prevention of a new manic episode in adults who experienced predominantly manic episodes and whose manic episodes responded to aripiprazole treatment.Aripiprazole Zentiva is indicated for the treatment up to 12 weeks of moderate to severe manic episodes in Bipolar I Disorder in adolescents aged 13 years and older.
Aripiprazole Sandoz is indicated for the treatment of schizophrenia in adults and in adolescents aged 15 years and older.Aripiprazole Sandoz is indicated for the treatment of moderate to severe manic episodes in Bipolar I Disorder and for the prevention of a new manic episode in adults who experienced predominantly manic episodes and whose manic episodes responded to aripiprazole treatment.Aripiprazole Sandoz is indicated for the treatment up to 12 weeks of moderate to severe manic episodes in Bipolar I Disorder in adolescents aged 13 years and older.
Maintenance treatment of schizophrenia in adult patients stabilised with oral aripiprazole.,
Treatment of bipolar affective disorder, Treatment of schizophrenia

Livertox Summary

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar illness. Aripiprazole therapy has not been associated consistently with serum aminotransferase elevations and has yet to be linked to cases of clinically apparent acute liver injury.
Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorders. Brexpiprazole has been associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Antipsychotic Agents
Aripiprazole is used IM for the acute management of agitation associated with schizophrenia or bipolar disorder, mixed or manic, in adults for whom treatment with aripiprazole is appropriate and who require an IM antipsychotic agent for rapid control of behaviors that interfere with diagnosis and care (e.g., threatening behaviors, escalating or urgently distressing behavior, self-exhausting behavior).
Aripiprazole is used orally for the acute treatment of irritability associated with autistic disorder.
Aripiprazole is used orally as an adjunct to antidepressants for the acute treatment of major depressive disorder in adults.
Aripiprazole is used orally as monotherapy or as an adjunct to either lithium or valproate for the acute treatment of manic or mixed episodes associated with bipolar I disorder with or without psychotic features in adults and pediatric patients 10-17 years of age. The drug also is used orally as monotherapy or as adjunctive therapy with lithium or valproate for the maintenance treatment of bipolar I disorder in adults and pediatric patients 10-17 years of age.
Aripiprazole is used orally for the acute and maintenance treatment of schizophrenia in adults and adolescents 13-17 years of age.

Pharmacology

Aripiprazole has high affinity for serotonin type 2 (5HT2), dopamine type 2 (D2), alpha1 and 2 adrenergic, and H1 histaminergic receptors[Label,A4393]. It also acts on a number of other receptors with lower affinity[Label,A4393]. The exact method by which aripiprazole's action on these receptors translates to a clinically relevant effect is not yet known[Label].
Aripiprazole is a quinoline derivate and atypical anti-psychotic agent. Aripiprazole has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. Aripiprazole is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N05AX12
N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AX - Other antipsychotics
N05AX12 - Aripiprazole

Mechanism of Action

The antipsychotic action of aripiprazole is likely due to the agonism of D2 and 5-HT1A receptors though the exact mechanism has not been defined[Label,A4393]. Some adverse effects may be due to action on other receptors[Label]. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha1 receptors[Label,A4393].
The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole.
...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

3.15X10-13 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

129722-12-9

Wikipedia

Aripiprazole

FDA Medication Guides

Abilify
Abilify
Abilify
Abilify
Abilify Maintena Kit
Aripiprazole
FOR SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR
OTSUKA PHARM CO LTD
02/05/2020
Abilify Mycite Kit
TABLET;ORAL
OTSUKA
12/19/2020

Drug Warnings

/BOXED WARNING/ WARNING: INCREASED MORTALITY IN ELDERLY PATIENTS WITH DEMENTIA-RELATED PSYCHOSIS. Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Analyses of seventeen placebo-controlled trials (modal duration of 10 weeks), largely in patients taking atypical antipsychotic drugs, revealed a risk of death in drug-treated patients of between 1.6 to 1.7 times the risk of death in placebo-treated patients. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5%, compared to a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (eg, heart failure, sudden death) or infectious (eg, pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotic drugs, treatment with conventional antipsychotic drugs may increase mortality. The extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients is not clear. ABILIFY (aripiprazole) is not approved for the treatment of patients with dementia-related psychosis. /Included in label/
/BOXED WARNING/ WARNING: INCREASED SUICIDALTHOUGHTS AND BEHAVIORS. Antidepressants increased the risk compared to placebo of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults in short-term studies of major depressive disorder (MDD) and other psychiatric disorders. Anyone considering the use of adjunctive ABILIFY or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need. Short-term studies did not show an increase in the risk of suicidality with antidepressants compared to placebo in adults beyond age 24; there was a reduction in risk with antidepressants compared to placebo in adults aged 65 and older. Depression and certain other psychiatric disorders are themselves associated with increases in the risk of suicide. Patients of all ages who are started on antidepressant therapy should be monitored appropriately and observed closely for clinical worsening, suicidality, or unusual changes in behavior. Families and caregivers should be advised of the need for close observation and communication with the prescriber. ABILIFY is not approved for use in pediatric patients with depression. /Included in label/
Contraindications: Known hypersensitivity reaction to aripiprazole or any ingredient in the formulation; such reactions have ranged from pruritus/urticaria to anaphylaxis.
Safety and effectiveness in pediatric patients with bipolar mania were established in a 4-week, placebo-controlled clinical trial in 197 pediatric patients aged 10 to 17 years. The incidence of discontinuation due to adverse reactions between aripiprazole-treated and placebo-treated pediatric patients (10 to 17 years) was 7% and 2%, respectively. Commonly observed adverse reactions associated with the use of aripiprazole in pediatric patients with bipolar mania (incidence of 5% or greater and aripiprazole incidence at least twice that for placebo) somnolence, extrapyramidal disorder, fatigue, nausea, akathisia, blurred vision, salivary hypersecretion, and dizziness. Although maintenance efficacy in pediatric patients has not been systematically evaluated, maintenance efficacy can be extrapolated from adult data along with comparisons of aripiprazole pharmacokinetic parameters in adult and pediatric patients.
For more Drug Warnings (Complete) data for ARIPIPRAZOLE (27 total), please visit the HSDB record page.

Biological Half Life

The half life of aripiprazole is 75 hours while the half life of the active metabolite is 94 hours. For populations that are poor CYP2D6 metabolizers, the half life of aripiprazole is 146 hours and these patients should be treated with half the normal dose. Other studies have reported a half life of 61.03±19.59 hours for aripiprazole and 279±299 hours for the active metabolite.
The mean elimination half-lives are about 75 hours and 94 hours for aripiprazole and dehydro-aripiprazole, respectively.

Use Classification

Human drugs -> Aripiprazole Accord -> EMA Drug Category
Psycholeptics -> Human pharmacotherapeutic group
Human drugs -> Aripiprazole Mylan Pharma (previously Aripiprazole Pharmathen) -> EMA Drug Category
Human drugs -> Abilify -> EMA Drug Category
Human drugs -> Aripiprazole Zentiva -> EMA Drug Category
Human drugs -> Aripiprazole Sandoz -> EMA Drug Category
Human drugs -> Abilify Maintena -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is refluxed with 1,4-dibromobutane plus K2CO3 in DMF to form the 7-(4-bromobutoxy) derivative which is condensed with 1-(3,4-dichlorophenyl)piperazine to yield the product.
Preparation: Y. Oshiro et al., European Patent Office patent 367141; eidem, United States of America patent 5006528 (1990,1991 both to Otsuka).

General Manufacturing Information

Information available in 2005 indicated that Aripiprazole was used in the manufacture of pharmaceutical preparations in the following countries: Australia, Germany, Mexico, Switzerland, United Kingdom, United States (1,2)

Clinical Laboratory Methods

LC-MS/MS determination in plasma.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids

Interactions

Substrates of Hepatic Microsomal Enzymes: Substrates of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4; pharmacokinetic interaction unlikely.
Hypotensive Agents: Potential pharmacologic interaction (additive hypotensive effects)
Famotidine: Coadministration of aripiprazole (given in a single dose of 15 mg) with a 40-mg single dose of the H2 antagonist famotidine, a potent gastric acid blocker, decreased the solubility of aripiprazole and, hence, its rate of absorption, reducing by 37% and 21% the Cmax of aripiprazole and dehydro-aripiprazole, respectively, and by 13% and 15%, respectively, the extent of absorption (AUC). No dosage adjustment of aripiprazole is required when administered concomitantly with famotidine.
Valproate: When valproate (500-1500 mg/day) and aripiprazole (30 mg/day) were coadministered at steady state, the C max and AUC of aripiprazole were decreased by 25%. No dosage adjustment of aripiprazole is required when administered concomitantly with valproate.
For more Interactions (Complete) data for ARIPIPRAZOLE (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-13
1: She S, Kuang Q, Zheng Y. Aripiprazole-induced tardive dyskinesia in patients
with schizophrenia: A case report of twins. Schizophr Res. 2017 Nov 8. pii:
S0920-9964(17)30664-3. doi: 10.1016/j.schres.2017.10.036. [Epub ahead of print]
PubMed PMID: 29128325.


2: Reddy B, Ali M, Guruprasad S, Das S. Hypersexuality induced by Aripiprazole:
Two case reports and review of the literature. Asian J Psychiatr. 2017 Oct 25.
pii: S1876-2018(17)30692-5. doi: 10.1016/j.ajp.2017.10.008. [Epub ahead of print]
PubMed PMID: 29107566.


3: Scheggi S, Pelliccia T, Gambarana C, De Montis MG. Aripiprazole relieves
motivational anhedonia in rats. J Affect Disord. 2017 Oct 20;227:192-197. doi:
10.1016/j.jad.2017.10.032. [Epub ahead of print] PubMed PMID: 29100151.


4: Kopelowicz A, Baker RA, Zhao C, Brewer C, Lawson E, Peters-Strickland T. A
multicenter, open-label, pilot study evaluating the functionality of an
integrated call center for a digital medicine system to optimize monitoring of
adherence to oral aripiprazole in adult patients with serious mental illness.
Neuropsychiatr Dis Treat. 2017 Oct 19;13:2641-2651. doi: 10.2147/NDT.S143091.
eCollection 2017. PubMed PMID: 29089771; PubMed Central PMCID: PMC5656350.


5: Vázquez-Bourgon J, Pérez-Iglesias R, Ortiz-García de la Foz V, Suárez Pinilla
P, Díaz Martínez á, Crespo-Facorro B. Long-term metabolic effects of
aripiprazole, ziprasidone and quetiapine: a pragmatic clinical trial in
drug-naïve patients with a first-episode of non-affective psychosis.
Psychopharmacology (Berl). 2017 Oct 26. doi: 10.1007/s00213-017-4763-x. [Epub
ahead of print] PubMed PMID: 29075885.


6: Kutuk MO, Guler G, Tufan AE, Kutuk O. Hiccup Due to Aripiprazole Plus
Methylphenidate Treatment in an Adolescent with Attention Deficit and
Hyperactivity Disorder and Conduct Disorder: A Case Report. Clin Psychopharmacol
Neurosci. 2017 Nov 30;15(4):410-412. doi: 10.9758/cpn.2017.15.4.410. PubMed PMID:
29073754.


7: Hudson R, Zhou Y, Leri F. The combination of escitalopram and aripiprazole:
Investigation of psychomotor effects in rats. J Psychopharmacol. 2017 Oct
1:269881117732515. doi: 10.1177/0269881117732515. [Epub ahead of print] PubMed
PMID: 29069975.


8: Das S, Chatterjee SS, Bagewadi V. Aripiprazole induced hypersexuality, when we
should be cautious? Asian J Psychiatr. 2017 Oct;29:162-163. doi:
10.1016/j.ajp.2017.05.023. Epub 2017 Jun 8. PubMed PMID: 29061419.


9: Britnell SR, Jackson AD, Brown JN, Capehart BP. Aripiprazole for
Post-traumatic Stress Disorder: A Systematic Review. Clin Neuropharmacol. 2017
Nov/Dec;40(6):273-278. doi: 10.1097/WNF.0000000000000251. PubMed PMID: 29059134.


10: De Berardis D, Olivieri L, Nappi F, Rapini G, Vellante F, Matarazzo I,
Serroni N, Di Giannantonio M. Vortioxetine and Aripiprazole Combination in
Treatment-Resistant Obsessive-Compulsive Disorder: A Case Report. J Clin
Psychopharmacol. 2017 Dec;37(6):732-734. doi: 10.1097/JCP.0000000000000801.
PubMed PMID: 29040153.

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